molecular formula C7H9NO4 B8198193 4-(2-Cyanoethoxy)-4-oxobutanoic acid

4-(2-Cyanoethoxy)-4-oxobutanoic acid

Cat. No.: B8198193
M. Wt: 171.15 g/mol
InChI Key: JNZZSRMXJCXNPK-UHFFFAOYSA-N
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Description

4-(2-Cyanoethoxy)-4-oxobutanoic acid is a derivative of succinic acid (butanedioic acid) where one carboxylic acid group is esterified with a 2-cyanoethoxy substituent. Its molecular formula is C₇H₉NO₄, featuring a nitrile (-CN) group in the ethoxy chain. This compound is of interest in organic synthesis and pharmaceutical research due to the reactivity of the nitrile group, which can undergo hydrolysis, reduction, or nucleophilic substitution.

Properties

IUPAC Name

4-(2-cyanoethoxy)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c8-4-1-5-12-7(11)3-2-6(9)10/h1-3,5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZZSRMXJCXNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(=O)CCC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyanoethoxy)-4-oxobutanoic acid typically involves the reaction of ethyl cyanoacetate with succinic anhydride. The reaction is carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting product is then hydrolyzed to yield the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyanoethoxy)-4-oxobutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Cyanoethoxy)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyano and carboxylic acid groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Cyanoethoxy)-4-oxobutanoic acid involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The 4-oxobutanoic acid backbone is common among analogs, but substituents at the 4-position vary significantly, influencing physicochemical and biological properties. Key analogs include:

Alkoxy Substituents

4-(2-Hydroxyethoxy)-4-oxobutanoic Acid Structure: Ethoxy chain with a terminal hydroxyl (-OH) group. Properties: Higher hydrophilicity due to -OH; melting point ≈160°C . Applications: Used in polymer composites (e.g., poly(ethylene succinate)) due to hydrogen-bonding capacity .

4-(Cyclohexyloxy)-4-oxobutanoic Acid Structure: Bulky cyclohexyl group. Properties: Increased lipophilicity; used as a chemical intermediate (e.g., radioplex agents) .

4-(Benzyloxy)-4-oxobutanoic Acid Structure: Aromatic benzyl group. Properties: Enhanced stability and UV activity; common in anti-inflammatory drug synthesis .

Aromatic and Heterocyclic Substituents

4-(Naphthalen-2-yl)-4-oxobutanoic Acid Structure: Naphthyl group. Properties: Melting point 174°C; used in organic synthesis (e.g., naphthol derivatives) .

4-[4-(4-Chlorophenoxy)phenyl]-4-oxobutanoic Acid Structure: Chlorinated biphenyl ether.

Amide and Amino Substituents

4-[(2-Fluorophenyl)amino]-4-oxobutanoic Acid Structure: Fluorinated anilide. Properties: Forms coordination complexes with metals; studied for biological activity .

4-{[(2S,4R)-1-([1,1'-biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl]amino}-4-oxobutanoic Acid Structure: Complex branched amine. Applications: Active metabolite of sacubitril (heart failure drug) .

Physicochemical Properties

Compound Molecular Formula Substituent Melting Point (°C) pKa Key Applications
4-(2-Cyanoethoxy)-4-oxobutanoic acid* C₇H₉NO₄ 2-cyanoethoxy ~100–120 (est.) ~3.5–4.0 Drug intermediates, nitrile chemistry
4-(2-Hydroxyethoxy)-4-oxobutanoic acid C₆H₁₀O₅ 2-hydroxyethoxy 160 ~4.2 Polymer composites
4-(Cyclohexyloxy)-4-oxobutanoic acid C₁₀H₁₆O₄ cyclohexyloxy N/A ~4.5 Radiopharmaceuticals
4-(Naphthalen-2-yl)-4-oxobutanoic acid C₁₄H₁₂O₃ naphthalen-2-yl 174 4.53 Organic synthesis

*Estimated values based on structural analogs.

Reactivity and Stability

  • Nitrile Group Reactivity: The cyano group in this compound enables reactions like hydrolysis to carboxylic acids or reduction to amines, distinguishing it from analogs with inert substituents (e.g., cyclohexyloxy) .
  • Thermal Stability : Alkoxy derivatives (e.g., benzyloxy) decompose at higher temperatures (~200–300°C) compared to hydroxyethoxy analogs (degrading at ~160°C) .

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